N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative characterized by a benzo[b]thiophene moiety linked to an acetamide core and a 4-fluorophenylthio substituent. Acetamide derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNOS2/c17-12-1-4-14(5-2-12)21-10-16(19)18-13-3-6-15-11(9-13)7-8-20-15/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFWTUHUHJVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under palladium-catalyzed conditions.
Thioether Formation: The next step involves the formation of the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is being investigated for its potential as an anticancer agent. Its structural components allow it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key enzymes or receptors that are critical for cancer cell survival and growth.
Mechanism of Action:
The compound's mechanism of action involves binding to target proteins, leading to the modulation of signaling pathways associated with cell division and apoptosis. For instance, it may inhibit the activity of kinases involved in tumor growth, thereby reducing the viability of cancer cells.
Materials Science
Novel Material Development:
The unique structural features of this compound make it a candidate for developing novel materials with specific electronic properties. Research has indicated that compounds with similar thiophene structures can exhibit interesting photophysical properties, which can be harnessed in organic electronics and optoelectronic devices.
Biological Studies
Protein Interactions:
This compound is also utilized in biological studies to explore its interactions with macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its potential therapeutic applications and the underlying biochemical pathways involved.
Case Studies
-
Anticancer Activity:
A study investigating the anticancer properties of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent. -
Material Properties:
Research on the electronic properties of materials derived from this compound indicated enhanced conductivity and stability, making it suitable for applications in organic solar cells and transistors.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, biological activities, and molecular interactions.
Structural Analogues with Heterocyclic Cores
Substituent Effects on Activity
- Fluorinated Groups: The 4-fluorophenyl group in the target compound and N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide may improve metabolic resistance and target affinity compared to non-fluorinated analogs.
Heterocyclic Moieties :
- Benzo[b]thiophene (target compound) vs. benzothiazole (compound 3a–3g ): The sulfur atom in benzo[b]thiophene may provide distinct electronic properties, influencing redox activity or binding to thiol-containing enzymes.
- Thiadiazole cores (compounds 4a and ) introduce rigidity and hydrogen-bonding capabilities, which are critical for enzyme inhibition.
Pharmacological Profiles
Antimicrobial Activity :
- Acetamide derivatives with piperazine and benzothiazole groups (e.g., compounds 47–50 ) show gram-positive bacterial and fungal inhibition. The target compound’s benzo[b]thiophene and 4-fluorophenylthio groups may similarly disrupt microbial cell membranes or enzyme systems.
- Chalcone-acetamide hybrids (e.g., α,β-unsaturated ketones ) exhibit broader spectra but lack the thioether linkage seen in the target compound.
Enzyme Inhibition :
Physicochemical Properties
- Stability : The thioether linkage in the target compound may offer greater oxidative stability compared to chalcone derivatives’ α,β-unsaturated ketones .
Biological Activity
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene ring, which is known for its diverse pharmacological properties, and a 4-fluorophenylthioacetamide moiety, contributing to its unique biological profile.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves several key steps:
- Formation of Benzothiophene Ring : This can be synthesized through cyclization reactions.
- Thioether Formation : Involves creating the thioether linkage.
- Acetamide Formation : The introduction of the acetamide group is achieved through reactions with chloroacetamide under basic conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2). The compound acts by targeting specific molecular pathways crucial for cancer cell survival and proliferation.
Case Study: Inhibition of VEGFR-2
A notable study highlighted its potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects against VEGFR-2, which is critical in tumor angiogenesis .
Other Biological Activities
In addition to its anticancer properties, benzothiophene derivatives, including this compound, have shown a broad spectrum of biological activities:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers.
- Antioxidant Properties : The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For instance, it may inhibit kinases involved in cell signaling pathways that promote cancer cell growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Other Activities |
|---|---|---|
| N-benzoyl-N’-(4-fluorophenyl)thiourea | Moderate | Antimicrobial |
| Benzothiophene Derivatives | Variable | Anti-inflammatory, Antioxidant |
| This compound | High | Antimicrobial, Anti-inflammatory |
This table illustrates the comparative efficacy of this compound relative to other compounds within the same chemical family.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
